molecular formula C12H14N2 B1581006 4-Phenylpiperidine-4-carbonitrile CAS No. 40481-13-8

4-Phenylpiperidine-4-carbonitrile

Cat. No. B1581006
CAS RN: 40481-13-8
M. Wt: 186.25 g/mol
InChI Key: DMCVVFIWYIKAEJ-UHFFFAOYSA-N
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Description

“4-Phenylpiperidine-4-carbonitrile” is a chemical compound that features a benzene ring bound to a piperidine ring . It has a molecular weight of 186.25 . This compound is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate .


Molecular Structure Analysis

The molecular structure of “4-Phenylpiperidine-4-carbonitrile” is represented by the SMILES string 1S/C12H14N2/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5,14H,6-9H2 . The InChI key for this compound is DMCVVFIWYIKAEJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving “4-Phenylpiperidine-4-carbonitrile” are not explicitly mentioned in the retrieved papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Phenylpiperidine-4-carbonitrile” include a molecular weight of 186.25 and a molecular formula of C12H14N2 .

Scientific Research Applications

Radiopharmaceuticals

  • Field : Radiopharmaceuticals
  • Application : 4-Phenylpiperidine-4-carbonitrile derivatives are used as σ1 receptor ligands . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates Ca2+ signaling and cell survival .
  • Method : The compound is labeled with Fluorine-18, a radioactive isotope of fluorine, to create a radioligand . This radioligand is then used in in vitro radioligand competition binding assays .
  • Results : The ligands exhibited low nanomolar affinity for σ1 receptors and extremely high subtype selectivity . Biodistribution studies in mice demonstrated high initial brain uptakes and high brain-to-blood ratios .

Drug Discovery

  • Field : Drug Discovery
  • Application : Piperidine derivatives, including 4-Phenylpiperidine-4-carbonitrile, are used in various therapeutic applications .
  • Method : The piperidine nucleus is used as a building block in the synthesis of various drugs .
  • Results : Compounds with a piperidine moiety show a wide variety of biological activities and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Safety And Hazards

The safety and hazards associated with “4-Phenylpiperidine-4-carbonitrile” are not explicitly mentioned in the retrieved papers .

Future Directions

The future directions of “4-Phenylpiperidine-4-carbonitrile” are not explicitly mentioned in the retrieved papers .

properties

IUPAC Name

4-phenylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCVVFIWYIKAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193497
Record name 4-Piperidinecarbonitrile, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylpiperidine-4-carbonitrile

CAS RN

40481-13-8
Record name 4-Piperidinecarbonitrile, 4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040481138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Piperidinecarbonitrile, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
J Ye, X Wang, W Deuther‐Conrad… - Journal of Labelled …, 2016 - Wiley Online Library
… We report the design and synthesis of several 4-phenylpiperidine-4-carbonitrile derivatives as σ 1 receptor ligands. In vitro radioligand competition binding assays showed that all the …
K Vervisch, M D'hooghe, KW Törnroos… - Organic & Biomolecular …, 2012 - pubs.rsc.org
… into trans-2-chloromethyl-4-phenylpiperidine-4-carbonitrile 10 upon heating in acetonitrile … -4-phenylpiperidine-4-carbonitrile 11 and 2-benzyl-1-methyl-4-phenylpiperidine-4-carbonitrile …
Number of citations: 18 pubs.rsc.org
SL Mercer, J Shaikh, JR Traynor, RR Matsumoto… - European journal of …, 2008 - Elsevier
A series of N-substituted-4-cyano-4-phenylpiperidine analogs were synthesized and evaluated for binding affinity at opioid receptors and showed no affinity. The series similarity to …
Number of citations: 5 www.sciencedirect.com
K Vervisch, M D'hooghe, KW Tornroos… - The Journal of Organic …, 2010 - ACS Publications
… In this paper, an efficient and direct method toward the novel 2-chloromethyl-4-phenylpiperidine-4-carbonitrile scaffold is presented starting from 2-(2-cyano-2-phenylethyl)aziridines. …
Number of citations: 42 pubs.acs.org
SS Pandit, MR Kulkarni, YB Pandit, NP Lad… - Bioorganic & Medicinal …, 2018 - Elsevier
… The sulfonamide 4g with 4-phenylpiperidine-4-carbonitrile … –5u bearing 4-phenylpiperidine-4-carbonitrile. The compound … series bearing 4-phenylpiperidine-4-carbonitrile showed very …
Number of citations: 20 www.sciencedirect.com
T Ercanli, BAL Nur Banu, ED ÖZDEMIR… - Rev. Roum …, 2016 - researchgate.net
Meperidine (a) is a narcotic analgesic which binds to opioid receptors, particularly µ receptor. The 4-phenylpiperidine series of compound meperidine possesses a rapid onset and short …
Number of citations: 4 www.researchgate.net
K Imamura, N Tomita, Y Kawakita, Y Ito, K Ono… - Bioorganic & medicinal …, 2017 - Elsevier
… The mixture of 4-phenylpiperidine-4-carbonitrile hydrochloride salt 3a (200 mg, 0.900 mmol), (5-(6-chloropyridazin-3-yl)-1,2,4-oxadiazol-3-yl)methyl benzoate 2a (200 mg, 0.630 mmol), …
Number of citations: 34 www.sciencedirect.com
S Prabhuling, Y Tamboli, PB Choudhari, MS Bhatia… - Biomedicines, 2020 - mdpi.com
… Synthesis of 1-benzyl-4-phenylpiperidine-4-carbonitrile (3): To a cold stirred suspension of NaH (20 mmol) in DMF (60 mL), 2-phenylacetonitrile (10 mmol) was added dropwise at 0–5 …
Number of citations: 3 www.mdpi.com
OJ Braenden, PO Wolff - Bulletin of the World Health Organization, 1954 - ncbi.nlm.nih.gov
… The latter is then treated with methylamine which results in the formation of 1-methyl-4-phenylpiperidine4-carbonitrile, from which pethidine is formed by saponification and esterification …
Number of citations: 16 www.ncbi.nlm.nih.gov
JW Hulshof, P Casarosa, WMPB Menge… - Journal of medicinal …, 2005 - ACS Publications
US28 is a human cytomegalovirus (HCMV) encoded G-protein-coupled receptor that signals in a constitutively active manner. Recently, we identified 1 {5-(4-(4-chlorophenyl)-4-…
Number of citations: 50 pubs.acs.org

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